molecular formula C6H8N4S B3262892 4-(2-Pyridyl)thiosemicarbazide CAS No. 36273-89-9

4-(2-Pyridyl)thiosemicarbazide

Cat. No.: B3262892
CAS No.: 36273-89-9
M. Wt: 168.22 g/mol
InChI Key: WRKRKAUFAZVXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Thiosemicarbazide (B42300) Scaffold in Advanced Chemical Systems

The thiosemicarbazide scaffold (–NH-CS-NH-NH2) is a fundamental building block in the design of advanced chemical systems. mdpi.com Its importance stems from the presence of multiple reactive centers, including amide and amine protons, as well as thione carbon, which allow for diverse chemical transformations. researchgate.netabq.org.br This structural versatility makes thiosemicarbazides valuable intermediates in the synthesis of a wide array of heterocyclic compounds, such as thiazoles, pyrazoles, thiadiazoles, and triazoles. abq.org.br

Thiosemicarbazides and their derivatives, thiosemicarbazones, are well-regarded for their ability to act as multidentate ligands, readily forming stable complexes with various metal ions. abq.org.brnih.gov The presence of nitrogen and sulfur donor atoms facilitates coordination with transition metals, often leading to enhanced biological activity compared to the free ligands. nih.govst-andrews.ac.uk This chelation capability is a key factor in their extensive investigation for a range of applications.

The inherent biological activities of the thiosemicarbazide moiety are also a significant driver of research. These compounds have demonstrated a broad spectrum of pharmacological potential, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties. mdpi.comresearchgate.netresearchgate.net The ability to modify the scaffold by introducing different substituents allows for the fine-tuning of these biological effects, making it a privileged structure in medicinal chemistry. researchgate.netnih.gov

Historical and Current Evolution of Research on Pyridyl-Substituted Thiosemicarbazides

Research into thiosemicarbazides dates back to the 19th century, with initial interest sparked by their diverse biological properties. mdpi.com The introduction of a pyridyl group to the thiosemicarbazide scaffold marked a significant evolution in the field. The pyridine (B92270) ring, a common motif in over 7000 pharmaceutical drugs, introduces an additional coordination site (the pyridine nitrogen) and can significantly influence the electronic and steric properties of the molecule. scielo.br

Early studies on pyridyl-substituted thiosemicarbazides and their corresponding thiosemicarbazones focused on their coordination chemistry with various transition metals. Researchers investigated the different ways these ligands could bind to metal centers, leading to the characterization of numerous complexes with interesting structural and electronic properties. tandfonline.combohrium.com For instance, studies have explored the formation of complexes with metals like platinum, nickel, and copper, revealing diverse coordination modes. tandfonline.combohrium.comtandfonline.com

More recently, the focus of research has expanded to explore the functional applications of these compounds, driven by their promising biological activities. A significant body of work has investigated their potential as anticancer agents, with some derivatives showing notable cytotoxicity against various cancer cell lines. researchgate.netacademicjournals.orgresearchgate.net The mechanism of action is often attributed to the inhibition of enzymes like ribonucleotide reductase or interactions with DNA. academicjournals.org Furthermore, their antimicrobial and antioxidant properties continue to be actively investigated, with studies demonstrating their efficacy against various bacterial and fungal strains. scielo.brtandfonline.com The current trend involves the synthesis of novel derivatives with modified pyridyl or thiosemicarbazide moieties to enhance their therapeutic potential and understand structure-activity relationships. scielo.brnih.gov

Defining the Academic Research Landscape and Objectives for 4-(2-Pyridyl)thiosemicarbazide Studies

The academic research landscape for this compound is multifaceted, with several key objectives guiding current and future studies. A primary goal is the synthesis and characterization of novel derivatives and their metal complexes. This involves developing efficient synthetic routes and employing a range of spectroscopic and analytical techniques (such as IR, NMR, and X-ray crystallography) to elucidate their structures. researchgate.netbohrium.comacademicjournals.org

A significant area of investigation is the exploration of the coordination chemistry of this compound and its derivatives with various metal ions. tandfonline.comtandfonline.com Researchers aim to understand the binding modes, stoichiometry, and geometry of the resulting metal complexes, as these factors critically influence their properties and potential applications. researchgate.net

The evaluation of the biological activity of these compounds is a major research driver. ajchem-b.comajchem-b.com Key objectives include:

Anticancer Activity: Screening against various cancer cell lines to identify potent and selective cytotoxic agents. researchgate.netresearchgate.net Studies also focus on elucidating the mechanisms of action, such as the induction of apoptosis or cell cycle arrest. mdpi.comnih.gov

Antimicrobial Activity: Testing against a broad spectrum of bacteria and fungi to discover new antimicrobial agents, which is crucial in the face of growing antibiotic resistance. tandfonline.comnih.gov

Antioxidant Activity: Assessing their ability to scavenge free radicals, which has implications for various pathological conditions. mdpi.com

Furthermore, computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are increasingly being employed to predict the biological activity of new derivatives and to understand their interactions with biological targets at a molecular level. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-pyridin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c7-10-6(11)9-5-3-1-2-4-8-5/h1-4H,7H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKRKAUFAZVXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 4 2 Pyridyl Thiosemicarbazide

Established Synthetic Pathways for 4-(2-Pyridyl)thiosemicarbazide

The synthesis of this compound can be achieved through several established multi-step reaction protocols. These methods typically involve the formation of a dithiocarbamate (B8719985) intermediate followed by hydrazinolysis.

A common and effective multi-step synthesis of this compound commences with the reaction of 2-aminopyridine (B139424) with carbon disulfide in the presence of a base, such as triethylamine, to form an N-2-pyridyldithiocarbamate salt. researchgate.net This intermediate is then typically reacted with a hydrazine (B178648) source to yield the final product.

One detailed protocol involves the following steps:

Formation of Triethylammonium (B8662869) N-2-Pyridyldithiocarbamate : 2-Aminopyridine is reacted with carbon disulfide and triethylamine. The mixture is warmed to achieve a clear solution, and upon shaking at room temperature for 24 hours, the product solidifies. The resulting lemon-yellow plates of triethylammonium N-2-pyridyldithiocarbamate are filtered and washed. researchgate.net

Hydrazinolysis : The dithiocarbamate intermediate is then treated with hydrazine hydrate (B1144303) to form this compound.

Another established method involves the reaction of potassium α-pyridyldithiocarbamate with hydrazine sulfate. This pathway also proceeds through a dithiocarbamate intermediate, which is subsequently converted to the desired thiosemicarbazide (B42300).

Optimization of synthetic routes aims to improve yield, reduce reaction times, and simplify purification processes. For the synthesis of thiosemicarbazide derivatives, microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods. scispace.comnih.gov

Microwave irradiation can significantly shorten reaction times, often from hours to minutes, while providing high yields. scispace.comnih.govresearchgate.net For the synthesis of thiosemicarbazides from carboxylic acid hydrazides and isothiocyanates, microwave-assisted reactions can be completed in 2-4 minutes with high product yields. scispace.com This approach often involves solvent-free or minimal solvent conditions, which aligns with the principles of green chemistry. nih.gov While a specific microwave-assisted synthesis for this compound from 2-aminopyridine is not detailed in the provided sources, the general success of this technique for analogous compounds suggests its potential applicability.

Optimization of conventional methods can involve adjusting reaction parameters such as temperature, solvent, and catalyst. For instance, in the synthesis of thiosemicarbazide derivatives, factorial experiments can be conducted to determine the optimal temperature and reaction time to maximize the yield. mdpi.com

Table 1: Comparison of Synthetic Approaches for Thiosemicarbazide Derivatives

MethodTypical Reaction TimeKey AdvantagesReference
Conventional HeatingHours to daysWell-established and widely used researchgate.net
Microwave-Assisted SynthesisMinutesRapid, high yields, energy efficient scispace.comnih.gov

Advanced Derivatization of this compound

The this compound scaffold is amenable to a wide range of derivatization reactions, allowing for the generation of a diverse library of compounds with tailored properties.

The nucleophilic nature of the nitrogen and sulfur atoms in this compound allows for various functional group modifications. A common strategy involves the reaction with isothiocyanates and isocyanates to generate more complex thiosemicarbazide analogs. For instance, reacting this compound with phenyl isothiocyanate, benzoyl isothiocyanate, phenyl isocyanate, or 4-pyridyl isothiocyanate leads to the formation of new derivatives with modified substituents on the thiosemicarbazide backbone. researchgate.net

These reactions typically proceed by nucleophilic attack of the terminal amino group of the thiosemicarbazide onto the electrophilic carbon of the isothiocyanate or isocyanate. This allows for the introduction of a wide variety of aryl and acyl groups, thereby enabling the systematic exploration of structure-activity relationships.

One of the most significant derivatization strategies for this compound is its condensation with aldehydes and ketones to form thiosemicarbazone derivatives. nih.govnih.govchemmethod.com This reaction involves the nucleophilic attack of the terminal amino group of the thiosemicarbazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine linkage (-C=N-).

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid). nih.govchemmethod.com A general procedure involves stirring a solution of the substituted thiosemicarbazide and the corresponding aldehyde or ketone at room temperature for a period of time, after which the thiosemicarbazone product often precipitates and can be collected by filtration. nih.gov

This methodology allows for the synthesis of a vast array of thiosemicarbazones by varying the structure of the aldehyde or ketone reactant. For example, substituted benzaldehydes are commonly used to generate a series of thiosemicarbazones with different electronic and steric properties on the aromatic ring. researchgate.net

Table 2: Examples of Aldehydes and Ketones Used in Thiosemicarbazone Synthesis

Carbonyl CompoundResulting Thiosemicarbazone DerivativeReference
Substituted BenzaldehydesN-substituted benzaldehyde (B42025) thiosemicarbazones researchgate.net
2-Formylthymol2-Formylthymol thiosemicarbazone researchgate.net
FurfuralFurfural thiosemicarbazone researchgate.net

The functionalization of nanoparticles with organic molecules is a rapidly growing area of research. Thiosemicarbazones, derived from this compound, can be designed with specific functional groups to facilitate their covalent attachment to the surface of nanoparticles. nih.govmdpi.com

Common strategies for the surface modification of nanoparticles include:

Covalent Attachment : This involves forming a stable covalent bond between the functionalized thiosemicarbazone and the nanoparticle surface. For gold nanoparticles, this is often achieved through the strong interaction between sulfur atoms (present in the thiosemicarbazide backbone or introduced as a thiol functional group) and the gold surface. nih.gov

Electrostatic Interactions : Utilizing charged functional groups on the thiosemicarbazone to electrostatically bind to oppositely charged nanoparticle surfaces.

Ligand-Receptor Interactions : Incorporating a specific ligand into the thiosemicarbazone structure that can bind to a receptor on the nanoparticle surface.

For instance, gold nanoparticles can be functionalized with thiol-containing ligands, which can then be used for further conjugation or to impart specific properties to the nanoparticles. mdpi.com The surface of nanoparticles like titanium dioxide can also be modified with various organic molecules to improve their properties for biological applications. rsc.org The synthesis of thiosemicarbazones with terminal functional groups, such as carboxylic acids or amines, can provide anchor points for covalent attachment to appropriately functionalized nanoparticles.

Green Chemistry Principles in Thiosemicarbazide Synthesis

The application of green chemistry principles to the synthesis of thiosemicarbazides and their derivatives has gained significant attention as a means to reduce environmental impact and improve efficiency. These methodologies focus on minimizing waste, avoiding hazardous solvents, reducing energy consumption, and utilizing renewable resources. Key green approaches include solvent-free reactions, microwave-assisted synthesis, and ultrasound-assisted methods, which often lead to higher yields, shorter reaction times, and purer products compared to conventional techniques. nih.govnih.govbiomedpharmajournal.orgasianpubs.org

Solvent-free or solid-state reactions represent a cornerstone of green synthesis for this class of compounds. Techniques such as ball-milling and grinding at room temperature can produce thiosemicarbazones in quantitative yields without the need for solvents, thus eliminating chemical waste. nih.gov This solid-state condensation has proven more effective than traditional solution-based reactions. nih.govnih.gov This approach aligns with the green chemistry goal of waste prevention at the source. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) is another prominent eco-friendly methodology. biomedpharmajournal.org By using microwave irradiation, chemical transformations that would typically take hours via conventional reflux can be completed in minutes. biomedpharmajournal.orgmdpi.com This technique significantly reduces energy consumption and can be performed under solvent-free conditions or with minimal amounts of a polar solvent like ethanol. mdpi.comscispace.com For instance, the synthesis of N1,N4-substituted thiosemicarbazones under solvent-free microwave conditions was achieved in just 3 minutes, compared to 480 minutes required for traditional refluxing. mdpi.comnih.gov Similarly, reacting thiosemicarbazide with various aldehydes and ketones using microwave irradiation can yield derivatives in as little as 5 minutes with high purity. nih.gov

Ultrasound-assisted synthesis has also emerged as a powerful and environmentally friendly tool for preparing thiosemicarbazide derivatives. nih.govmdpi.com This method, known as sonochemistry, enhances reaction rates and yields through acoustic cavitation. It offers numerous advantages, including milder reaction conditions, increased selectivity, and operational simplicity. asianpubs.orgnih.gov The synthesis of chalcone (B49325) thiosemicarbazones, for example, was accomplished in 1.5 to 2.0 hours at room temperature with yields between 76-93% using ultrasound, a substantial improvement over conventional methods that require over 12 hours of reflux. asianpubs.orgasianpubs.org Other green strategies explored include the use of water as a benign solvent and natural catalysts like lemon juice. researchgate.netproquest.com

The following table summarizes the research findings for various green synthetic methods applied to thiosemicarbazides and their derivatives.

Green Synthetic MethodReactantsConditionsReaction TimeYieldReference
Ball-Milling (Solid-State)Thiosemicarbazide and various aldehydes/ketonesRoom temperature, solvent-freeNot specifiedQuantitative nih.gov
Microwave-Assisted (Solvent-Free)Thiosemicarbazide intermediates and aldehydesSolvent-free, glacial acetic acid catalyst3 minutesSatisfactory mdpi.comnih.gov
Microwave-Assisted (Ethanol)Thiosemicarbazide intermediates and aldehydesEthanol solvent, glacial acetic acid catalyst20-40 minutesSatisfactory mdpi.comnih.gov
Microwave-Assisted (Solvent-Free)Thiosemicarbazide and 2-aryl-4-formylthiazoleSolvent-free, no catalyst5 minutesHigh nih.gov
Microwave-AssistedIsothiocyanates and carboxylic acid hydrazidesFew drops of ethanol2-4 minutesHigh scispace.com
Ultrasound-AssistedChalcones and thiosemicarbazide hydrochlorideDehydrated ethanol, sodium acetate, room temperature1.5-2.0 hours76-93% asianpubs.orgasianpubs.org
Conventional Reflux (for comparison)Thiosemicarbazide intermediates and aldehydesEthanol solvent480 minutesNot specified mdpi.com
Conventional Reflux (for comparison)Chalcones and thiosemicarbazideDehydrated ethanol>12 hoursNot specified asianpubs.org

Coordination Chemistry and Metal Complexation of 4 2 Pyridyl Thiosemicarbazide

Ligand Properties and Coordination Modes of 4-(2-Pyridyl)thiosemicarbazide

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and its ability to exist in different tautomeric forms.

This compound typically acts as a bidentate or tridentate ligand, coordinating to metal ions through its sulfur atom and one or more nitrogen atoms. The primary coordination sites are the sulfur atom of the thiocarbonyl group and the nitrogen atom of the pyridyl ring. core.ac.uknih.gov In many complexes, the azomethine nitrogen atom also participates in coordination, leading to the formation of stable five-membered chelate rings. core.ac.uk The denticity of the ligand can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

For instance, in some copper(I) complexes, the ligand coordinates in a neutral form through its sulfur atom. nih.gov Conversely, in certain nickel(II) complexes, the ligand acts as an anionic bidentate ligand, coordinating through both a nitrogen and a sulfur atom. nih.gov The flexibility in its coordination behavior makes this compound a versatile building block in the design of metal complexes with varied structural and functional properties.

This compound can exist in thione and thiol tautomeric forms due to the proton mobility between the sulfur and nitrogen atoms of the thiosemicarbazide (B42300) moiety. researchgate.netmdpi.com The thione form is predominant in the solid state. nih.gov However, in solution, an equilibrium between the thione and thiol forms exists. mdpi.comnih.gov

This tautomerism plays a crucial role in the metal complexation process. Coordination to a metal ion can occur with the ligand in its neutral thione form or, upon deprotonation, as an anionic thiolato ligand. researchgate.net The deprotonation of the N-H group adjacent to the thione group facilitates the formation of the thiol form, which then coordinates to the metal ion through the sulfur atom. This versatility allows the ligand to adapt to the electronic requirements of different metal centers.

Synthesis and Structural Characterization of Metal Complexes

A vast number of metal complexes of this compound have been synthesized and characterized, revealing a rich structural diversity.

This compound forms complexes with a wide range of transition metal ions, including but not limited to Platinum(II), Copper(II), Nickel(II), Zinc(II), Chromium(III), Manganese(II), Iron(III), Cobalt(II), Mercury(II), Palladium(II), Silver(I), and Dioxouranium(VI). nih.govmdpi.comnih.gov The synthesis of these complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. mdpi.com

The resulting complexes exhibit various geometries, such as square planar, tetrahedral, and octahedral, depending on the coordination number and the electronic configuration of the central metal ion. nih.govtandfonline.comisca.me For example, some Pd(II) complexes adopt a distorted square planar geometry. tandfonline.com Divalent metal complexes of di-2-pyridylketone thiosemicarbazone with Mn(II), Ni(II), Cu(II), and Zn(II) have also been reported. nih.gov

Examples of Metal Complexes with this compound and Related Ligands
Metal IonCoordination GeometryLigand FormReference
Pd(II)Distorted Square PlanarBidentate (N, S) tandfonline.com
Cu(I)Distorted TetrahedralMonodentate (S) nih.gov
Ni(II)Square PlanarBidentate (N, S) nih.gov
Fe(III)-- isca.me
Cu(II)Distorted Tetragonal- nih.gov
Zn(II)-- nih.gov

Various spectroscopic techniques are instrumental in elucidating the coordination environment of the metal ions in these complexes.

Infrared (IR) Spectroscopy : IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=S and N-H bands upon complexation can confirm the involvement of the sulfur and nitrogen atoms in bonding. nih.gov A shift in the C=S stretching vibration to a lower frequency is indicative of sulfur coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. tandfonline.comnih.gov Shifts in the proton and carbon signals of the pyridyl ring and the thiosemicarbazide backbone upon complexation provide insights into the coordination mode. tandfonline.com

UV-Visible Spectroscopy : Electronic spectroscopy is employed to study the d-d electronic transitions of the metal ions and the charge transfer bands, which helps in determining the geometry of the complexes. tandfonline.comnih.gov

Key Spectroscopic Data for this compound and its Metal Complexes
Spectroscopic TechniqueKey Observations Upon ComplexationInformation Gained
Infrared (IR)Shift in ν(C=S) and ν(N-H) bandsConfirmation of S and N coordination
NMR (1H, 13C)Chemical shift changes in pyridyl and thiosemicarbazide protons/carbonsElucidation of coordination mode in solution
UV-VisibleAppearance of d-d transition and charge transfer bandsDetermination of complex geometry

X-ray crystallographic studies have confirmed the various coordination modes of this compound and the resulting geometries of its metal complexes. For instance, the crystal structure of a Pd(II) complex revealed a distorted square planar geometry with the ligand coordinating through the nitrogen and sulfur atoms. tandfonline.com Similarly, the structures of Cu(I) and Ni(II) complexes have been determined, showing distorted tetrahedral and square planar geometries, respectively. nih.gov These studies are crucial for understanding the structure-property relationships of these coordination compounds.

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of metal complexes derived from this compound and related ligands are of significant interest, particularly for paramagnetic centers such as copper(II). Due to the presence of unpaired electrons, copper(II) complexes are inherently paramagnetic. nih.gov The specific magnetic behavior, however, is dictated by the structure of the complex, especially in polynuclear systems where metal centers are in close enough proximity to interact.

Studies on various bridged copper(II) dimers have determined J values that indicate the magnitude of the antiferromagnetic interaction. The susceptibility data for these types of complexes can often be fitted to the Bleaney-Bowers equation for dimeric copper(II) species. nih.gov For example, weak magnetic interactions have been observed in dinuclear and polynuclear copper complexes of pyridyl-containing azo ligands, with J values such as -1.04 cm⁻¹ and -1.31 cm⁻¹ indicating weak antiferromagnetic coupling. figshare.com In another case, a positive J value of 9.88 cm⁻¹ was noted, suggesting a weak ferromagnetic interaction. figshare.com The geometry around the Cu(II) center, often found to be distorted tetragonal or square-pyramidal, plays a crucial role in determining the nature and strength of these magnetic interactions. nih.govnih.gov

Table 1: Magnetic Properties of Representative Paramagnetic Copper(II) Complexes with Related Pyridyl-Ligands

Complex TypeMagnetic BehaviorJ/k Value (K)J Value (cm⁻¹)Reference
Dinuclear Cu(II) ThiosemicarbazoneAntiferromagnetic-4.8- nih.gov
Dinuclear Cu(II) ThiosemicarbazoneAntiferromagnetic-4.3- nih.gov
1D Chain of Cu(II) DimersAntiferromagnetic-5.1- nih.gov
Dinuclear Cu(II) AzopyridylAntiferromagnetic--1.04 figshare.com
Polynuclear Cu(II) AzopyridylAntiferromagnetic--1.31 figshare.com
Dinuclear Cu(II) AzopyridylFerromagnetic-+9.88 figshare.com

Note: J/k values are reported in Kelvin (K) and J values in reciprocal centimeters (cm⁻¹). The data is for structurally related compounds to illustrate typical magnetic properties.

Specific Coordination Architectures and Supramolecular Assemblies

The ligand this compound possesses multiple donor atoms (the pyridyl nitrogen, thioamide sulfur, and hydrazinic nitrogens), allowing it to form a diverse range of coordination complexes with transition metals. Depending on the reaction conditions, the metal-to-ligand ratio, and the nature of the metal salt and solvent, it can readily form both simple mononuclear complexes and more complex polynuclear structures. nih.gov

In mononuclear complexes, a single metal ion is coordinated to one or more molecules of the ligand. Research on similar ligands has shown the formation of various mononuclear Ni(II), Cu(II), and Zn(II) complexes. cardiff.ac.uk However, the ligand's ability to bridge between metal centers is key to the formation of polynuclear species. By utilizing different donor atoms to bind to adjacent metal ions, the ligand can act as a linker, leading to the assembly of di-, tri-, and even tetranuclear complexes. nih.gov The choice of the counter-anion (e.g., chloride, perchlorate, nitrate) can also influence the final structure, sometimes participating in the bridging framework. The synthesis of mono- and polynuclear copper complexes with 4-ethyl-1-(pyridin-2-yl) thiosemicarbazide, a closely related derivative, highlights this versatility, where different structures were obtained by simply controlling the reaction heating time. nih.gov Similarly, studies with other pyridyl-containing ligands have demonstrated a controlled transition from mononuclear to dinuclear and polynuclear architectures by modifying the ligand's structure. figshare.com

Supramolecular chemistry leverages non-covalent interactions to build large, well-defined architectures from smaller molecular components. A prominent example is the formation of grid-type metal complexes, which are aesthetically and functionally appealing structures. These assemblies typically form through the self-assembly of metal ions and specifically designed multitopic organic ligands.

While this compound itself is not a typical grid-forming ligand, its structural motifs are relevant to the design of ligands that do. The self-assembly process relies on ligands that contain multiple binding sites arranged with specific geometries. For example, bis-tridentate ligands can spontaneously coordinate with metal ions like Fe(II), Zn(II), or lanthanides to form [2 × 2] grid-like structures. rsc.orgmdpi.com These structures consist of four metal ions and four ligand molecules arranged in a square grid. Pyrimidine and pyridine (B92270) units are often incorporated into these ligands to direct the assembly process. mdpi.com The formation of such complex architectures can be confirmed using techniques like UV-vis titration and mass spectrometry. rsc.org By functionalizing the periphery of these grid-forming ligands, it is possible to create even larger, more complex assemblies and materials, demonstrating a powerful post-assembly modification strategy. nih.gov

"Platinum Blues" are a class of intensely colored, often blue or purple, platinum complexes with an average oxidation state between +2 and +3. They have garnered significant attention due to their unique properties and potential applications. Research has shown that Platinum(II) can form blue coordination compounds with 4-(2-pyridyl)-thiosemicarbazide, identifying these as a new class of platinum blues. researchgate.net

The formation of these complexes typically involves the reaction of a Pt(II) precursor with a nitrogen-donor ligand, such as an amide or a pyridyl-containing molecule. The resulting complexes are generally polymeric or oligomeric, featuring bridged structures that facilitate metal-metal interactions. These interactions are believed to be responsible for the intense color, which arises from a metal-to-ligand charge transfer band observed in the visible region of the electronic spectrum, typically between 650–750 nm. researchgate.net Infrared and NMR spectroscopy are used to determine the coordination sites and the nature of the complex. researchgate.net The exact structure of many platinum blues can be complex and difficult to characterize, but they are understood to contain chains of platinum atoms with short Pt-Pt distances.

Biological Activity Profiles and Mechanistic Investigations Non Clinical Context

In Vitro and Preclinical In Vivo Biological Evaluation

The chemical scaffold of 4-(2-Pyridyl)thiosemicarbazide has served as a versatile template for the development of derivatives with a wide spectrum of biological activities. Extensive non-clinical research has explored its potential in various therapeutic areas, revealing significant antineoplastic, antimicrobial, antiparasitic, antioxidant, and antituberculosis properties.

Antineoplastic and Antitumor Activities

Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines in vitro and in murine tumor models. The core structure is often modified to enhance these properties, leading to compounds with potent antiproliferative effects.

One area of investigation involves the synthesis of derivatives by reacting 4-(2-pyridyl)-3-thiosemicarbazide with various isothiocyanates and isocyanates. researchgate.netresearchgate.net For instance, certain derivatives have been tested against a transplantable murine tumor cell line, Ehrlich Ascites Carcinoma (EAC). researchgate.netresearchgate.net In these studies, compounds were shown to decrease the count of viable ascitic cells and prolong the lifespan of EAC-bearing mice. researchgate.net In vivo studies on induced hepatocellular carcinoma (HCC) in rats also showed that these derivatives could lead to substantial improvements in biochemical and histopathological markers. researchgate.net

Thiosemicarbazones, a class of compounds closely related to thiosemicarbazides, have also been extensively studied. The introduction of a pyridin-2-yl fragment into the thiosemicarbazone skeleton is considered to enhance its effectiveness as an anticancer agent. mdpi.com Research has shown that some thiosemicarbazide (B42300) derivatives can significantly inhibit the division of A549 (human lung carcinoma), HepG2 (human liver cancer), and MCF-7 (human breast adenocarcinoma) cell lines. nih.gov Furthermore, certain pyridine (B92270) thiosemicarbazone derivatives have shown high antiproliferative activity against HL-60 (human promyelocytic leukemia) cells. mdpi.com The antitumor activity is sometimes enhanced through the formation of metal complexes. nih.gov For example, 4-Morpholino-2-formylpyridine thiosemicarbazone was identified as a highly active antineoplastic agent in mice with Sarcoma 180 ascites cells. nih.gov

Table 1: Antineoplastic and Antitumor Activity of this compound Derivatives

Derivative/Complex Cancer Cell Line / Model Observed Effect Reference
1-(amino N-(pyridin-3yl)methanethiol-4-(pyridin-2-yl) thiosemicarbazide Ehrlich Ascites Carcinoma (EAC) Decreased viable ascitic cell count, prolonged lifespan in mice researchgate.net
Derivative of 4-(2-pyridyl)-3-thiosemicarbazide Hepatocellular Carcinoma (HCC) in rats Improvement in biochemical and histopathological parameters researchgate.net
N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide & its metal complexes A549 (Human lung carcinoma) Potent biological activity nih.gov
Pyridine thiosemicarbazone derivatives HL-60 (Human promyelocytic leukemia) High antiproliferative activity (IC50 values from 0.01 to 0.06 µM) mdpi.com
4-Morpholino-2-formylpyridine thiosemicarbazone Sarcoma 180 ascites cells (mice) Significant antineoplastic activity nih.gov
Di-2-pyridyl ketone thiosemicarbazone (HDpT) ligands Various tumor cells Marked and selective antitumor activity in vitro and in vivo acs.org

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral Studies)

The thiosemicarbazide scaffold is a well-established pharmacophore in the design of antimicrobial agents. Heterocyclic thiosemicarbazones, including those with a pyridine moiety, exhibit a broad spectrum of activity against bacteria, fungi, and viruses. mdpi.com The antimicrobial properties can be influenced by the specific substitutions on the thiosemicarbazide backbone.

Studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. icm.edu.pl For example, certain 2,6-disubstituted thiosemicarbazone derivatives of pyridine demonstrated bacteriostatic activity against various strains of Staphylococcus with Minimum Inhibitory Concentration (MIC) values as low as 0.49 μg/mL. nih.gov Some pyridine thiosemicarbazone derivatives have shown significant growth inhibition against Acinetobacter baumannii. nih.gov

In addition to antibacterial effects, antifungal activity has also been reported. mdpi.com Pyridine thiosemicarbazone derivatives have demonstrated in vitro growth inhibition against Candida albicans. nih.gov The formation of metal complexes can also modulate the antimicrobial activity of these ligands. nih.gov

Table 2: Antimicrobial Efficacy of this compound Derivatives

Derivative/Complex Microorganism Activity Type Observed Effect Reference
2,6-disubstituted pyridine thiosemicarbazone Staphylococcus strains Antibacterial MIC value of 0.49 μg/mL nih.gov
Pyridine thiosemicarbazone derivative 3q Acinetobacter baumannii Antibacterial 97.63% growth inhibition nih.gov
Pyridine thiosemicarbazone derivatives 3o, 3k, 3x Candida albicans Antifungal 53.24% - 95.77% growth inhibition nih.gov
Metal (II) complexes of 2-acetylpyridine (B122185) thiosemicarbazones Various bacteria and fungi Antibacterial, Antifungal Significant activity against a wide spectrum of microorganisms nih.gov

Antiparasitic and Antiprotozoal Effects

Research into the antiparasitic potential of thiosemicarbazones has identified them as promising agents against various protozoa. Thiosemicarbazone derivatives have shown promising in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Some novel thiosemicarbazones have been found to be significantly more potent than the current anti-chagasic drug, benznidazole. nih.gov

The mechanism of their trypanocidal action is thought to involve the inhibition of essential parasite-specific enzymes. While the initial design of some of these compounds targeted cysteine proteases like cruzain, their potent antiparasitic effects suggest that other mechanisms may also be at play. nih.gov

Antioxidant Properties and Radical Scavenging Capabilities

Several studies have investigated the antioxidant potential of thiosemicarbazide derivatives. These compounds have demonstrated the ability to act as radical scavengers. For instance, a Schiff base derivative, 4-ethyl-1-(pyridin-2-yl) thiosemicarbazide, was shown to up-regulate the antioxidant status in a study on Ehrlich solid tumors in mice. nih.gov

Antituberculosis Activity against Mycobacterium tuberculosis Strains

Thiosemicarbazides and their derivatives have long been recognized for their antitubercular properties. nih.gov Specifically, pyridine-containing thiosemicarbazones have been the focus of research for developing new drugs against Mycobacterium tuberculosis, including multi-drug-resistant strains. nih.gov

Studies on 2,6-disubstituted thiosemicarbazone derivatives of pyridine have shown good to moderate antituberculosis activity, with MIC values ranging from 0.5 to 16 μg/mL. nih.gov Some of these compounds exhibited higher activity against resistant strains compared to reference drugs. researchgate.net Furthermore, 4-substituted picolinohydrazonamides, which contain a thiosemicarbazide chain, have demonstrated potent antimycobacterial activity at concentrations below 1 μg/ml. nih.govfrontiersin.org These compounds have also been shown to be effective against intracellularly located M. tuberculosis within human macrophages and against biofilm-forming tubercle bacilli. nih.govfrontiersin.org

Table 3: Antituberculosis Activity of Pyridine Thiosemicarbazone Derivatives

Derivative M. tuberculosis Strain Observed Effect (MIC) Reference
2,6-disubstituted pyridine thiosemicarbazone (Compound 5) Standard Strain 2 µg/mL nih.gov
2,6-disubstituted pyridine thiosemicarbazone (Compound 7) Standard Strain 2 µg/mL nih.gov
2,6-disubstituted pyridine thiosemicarbazone derivatives Resistant Strain 0.5–4 µg/mL (two- to eightfold higher activity than reference) researchgate.net
4-substituted picolinohydrazonamides - < 1 µg/mL frontiersin.org

Molecular Mechanisms of Biological Action

The diverse biological activities of this compound and its derivatives stem from multiple molecular mechanisms. A significant mechanism, particularly for their antitumor activity, is the inhibition of topoisomerases. nih.gov These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to cell death.

Enzyme inhibition is a common theme across the biological effects of these compounds. Derivatives have been shown to inhibit various enzymes, including urease, acetylcholinesterase (AChE), and carbonic anhydrase (CA). nih.govnih.gov For example, novel pyridine derivatives containing a thiosemicarbazide moiety have demonstrated potent inhibition of AChE and human carbonic anhydrase isoforms I and II (hCA I and II), with Ki values in the nanomolar range. nih.gov

In the context of their antitumor effects, another proposed mechanism involves the chelation of iron. Di-2-pyridyl ketone thiosemicarbazone (HDpT) ligands form iron complexes that can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). acs.org This increase in oxidative stress can contribute to cancer cell death. The resistance mechanism in M. tuberculosis to some pyridine derivatives has been linked to the upregulation of the MmpS5-MmpL5 efflux pump, which is regulated by the transcriptional repressor MmpR5. nih.gov Mutations in the mmpR5 gene can lead to increased resistance. nih.gov

Inhibition of Key Enzyme Systems

Research has demonstrated that thiosemicarbazones, the class of compounds to which this compound belongs, can inhibit a range of essential enzymes.

Ribonucleotide Reductase (RR): This enzyme is a crucial target for many thiosemicarbazones due to its role in DNA synthesis and repair. While direct studies on this compound are limited, related compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) are known inhibitors of ribonucleotide reductase. This inhibition is often attributed to the chelation of the iron cofactor essential for the enzyme's activity.

Topoisomerase II: Metal complexes of thiosemicarbazones have shown significant inhibitory activity against topoisomerase II, an enzyme vital for managing DNA topology during replication and transcription. These complexes can interfere with the enzyme's catalytic cycle, preventing DNA ligation and leading to the accumulation of DNA strand breaks.

DNA Gyrase: While some thiosemicarbazide derivatives have been investigated for their effects on bacterial type IIA topoisomerases, specific inhibitory activity against DNA gyrase by this compound is not extensively documented. For instance, a study on 4-benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide demonstrated inhibitory action against topoisomerase IV but not DNA gyrase, suggesting a degree of selectivity within this class of enzymes. nih.gov

Urease: Certain pyridine-based thiosemicarbazide derivatives have been identified as potent urease inhibitors. This inhibition is significant in the context of infections caused by urease-producing bacteria. The mechanism is thought to involve the interaction of the thiosemicarbazide moiety with the nickel ions in the active site of the enzyme.

Enzyme Inhibition by Thiosemicarbazide Derivatives

EnzymeCompound ClassObserved Effect
Ribonucleotide Reductaseα-(N)-heterocyclic carboxaldehyde thiosemicarbazonesInhibition of activity through chelation of iron cofactor.
Topoisomerase IIMetal-thiosemicarbazone complexesInhibition of catalytic cycle, leading to DNA strand breaks.
DNA Gyrase4-Benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazideNo significant inhibition observed in a specific study. nih.gov
UreasePyridine carbothioamidesPotent inhibition, likely via interaction with nickel ions in the active site.

Direct DNA Interaction and Induction of DNA Damage in Cellular Models

Beyond enzyme inhibition, this compound and its analogs can directly interact with DNA, contributing to their biological effects. These interactions can occur through various modes, including groove binding and electrostatic interactions. Metal complexes of these ligands, in particular, have been shown to bind to DNA. This binding can lead to conformational changes in the DNA structure and, in some cases, induce DNA damage. In cellular models, the treatment with certain thiosemicarbazone derivatives has been associated with an increase in DNA strand breaks, as detected by assays such as the Comet assay.

Pathways of Apoptosis Induction in Preclinical Cell Lines

A significant mechanism through which thiosemicarbazone derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Studies in various preclinical cancer cell lines have elucidated several key aspects of this process. The induction of apoptosis by these compounds is often linked to the generation of reactive oxygen species (ROS), which leads to oxidative stress. This, in turn, can trigger the intrinsic apoptotic pathway, characterized by:

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential.

Regulation of Bcl-2 Family Proteins: Downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax.

Caspase Activation: Activation of key executioner caspases, such as caspase-3.

These events culminate in the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation and DNA fragmentation.

Role of Metal Ion Sequestration and Redox Cycling in Biological Processes

The biological activity of this compound is intrinsically linked to its ability to chelate metal ions. The thiosemicarbazide moiety acts as an efficient chelator for transition metal ions like iron and copper. This metal sequestration can disrupt the homeostasis of these essential metals within cells, leading to the inhibition of metalloenzymes.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

The biological efficacy of this compound can be modulated by chemical modifications to its structure. SAR studies provide valuable insights into the relationship between the compound's chemical features and its biological activity.

Correlation Between Substituent Variation and Biological Efficacy

The nature and position of substituents on the pyridine ring and the thiosemicarbazide backbone can significantly influence the biological activity. For instance, in the context of urease inhibition, the presence of electron-withdrawing or electron-donating groups on an associated phenyl ring can alter the inhibitory potency. Similarly, modifications to the N4-position of the thiosemicarbazide can impact the compound's lipophilicity and, consequently, its cellular uptake and activity. Studies on related pyridine-2-carboxaldehyde thiosemicarbazones have shown that alkylamino substituents at the 5-position of the pyridine ring can lead to potent inhibition of ribonucleotide reductase.

Structure-Activity Relationship of Thiosemicarbazide Derivatives

Structural ModificationImpact on Biological Activity
Substitution on the pyridine ringAffects enzyme inhibitory potency and cellular uptake.
Substitution at the N4-positionInfluences lipophilicity and overall biological efficacy.
Introduction of bulky substituentsCan alter coordination efficiency and biological activity.

Impact of Metal Complexation on the Activity Profile of the Thiosemicarbazide Ligand

The complexation of this compound with metal ions is a critical factor that often enhances its biological activity. The resulting metal complexes can exhibit different and often more potent biological effects compared to the free ligand. For example, the antibacterial activity of 4-(p-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide was found to be lower than that of its metal complexes. researchgate.net The geometry of the metal complex, which is determined by the metal ion and the coordination mode of the ligand, can play a crucial role in its interaction with biological targets. Metal complexation can also increase the lipophilicity of the compound, facilitating its transport across cell membranes. The choice of the metal ion itself is also significant, with copper and iron complexes often displaying pronounced redox activity that contributes to their mechanism of action.

Computational and Theoretical Studies of 4 2 Pyridyl Thiosemicarbazide and Its Complexes

Quantum Mechanical Investigations

Quantum mechanical calculations offer a detailed understanding of the electronic and vibrational properties of 4-(2-Pyridyl)thiosemicarbazide at the atomic level.

The electronic structure of a molecule governs its reactivity and physical properties. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity because less energy is required to excite an electron from the HOMO to the LUMO.

For thiosemicarbazide (B42300) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiosemicarbazide moiety, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the pyridine (B92270) ring, suggesting it is the likely site for nucleophilic attack.

Theoretical studies on related thiosemicarbazone compounds have shown that the introduction of different substituents can modulate the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity and potential biological activity. While specific HOMO-LUMO energy values for this compound can vary depending on the computational method and basis set used, the general principles of FMO theory provide a valuable framework for understanding its chemical behavior.

ParameterSignificance
HOMO EnergyCorrelates with the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor.
LUMO EnergyCorrelates with the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity and lower stability.

Vibrational analysis, often performed using Density Functional Theory (DFT), is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the various peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds.

For N-(pyridin-2-yl)hydrazinecarbothioamide, which is an alternative name for this compound, a good correlation has been observed between the theoretically calculated and experimentally measured vibrational frequencies. nih.govresearchgate.net This agreement validates the accuracy of the computed molecular structure.

Key vibrational modes for this compound include the N-H stretching vibrations, C=S stretching, and various vibrations associated with the pyridine ring. The positions of these bands in the IR spectrum can provide valuable information about the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
N-H Stretching3100 - 3400Indicates the presence of amine and amide groups and can be affected by hydrogen bonding.
C=N Stretching (Pyridine)1550 - 1650Characteristic of the pyridine ring structure.
C=S Stretching800 - 1200A key indicator of the thione form of the thiosemicarbazide moiety.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein or DNA.

Molecular docking studies are instrumental in understanding the potential biological activity of thiosemicarbazide derivatives. These simulations predict the preferred binding orientation of the ligand within the active site of a receptor and estimate the binding affinity. For instance, derivatives of this compound have been docked against various protein targets to explore their potential as antimicrobial or anticancer agents. researchgate.net

These studies have revealed that the thiosemicarbazide moiety often plays a crucial role in binding, forming hydrogen bonds and other interactions with key amino acid residues in the receptor's active site. The pyridine ring can also engage in π-π stacking interactions, further stabilizing the ligand-receptor complex. The specific interactions and binding energies depend on the nature of the protein target. For example, docking studies of related compounds have explored interactions with DNA gyrase and topoisomerase IV. researchgate.net

Interaction TypeDescriptionImportance in Binding
Hydrogen BondingAn electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., oxygen, nitrogen).Crucial for specificity and stabilizing the ligand in the binding pocket.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Important for the binding of ligands containing aromatic systems like the pyridine ring.
Hydrophobic InteractionsThe tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution.Contribute significantly to the overall binding affinity.

This compound can exist in different conformations and tautomeric forms. researchgate.net Computational studies are essential for determining the relative stabilities of these different forms and understanding the factors that influence the tautomeric equilibrium. The two primary tautomeric forms are the thione form (containing a C=S double bond) and the thiol form (containing a C-S-H single bond).

Theoretical calculations have shown that for many thiosemicarbazide derivatives, the thione tautomer is generally more stable in the gas phase and in nonpolar solvents. researchgate.net The presence of intramolecular hydrogen bonds can also play a significant role in stabilizing certain conformations. Understanding the predominant tautomeric form is crucial as it can significantly affect the molecule's coordination chemistry and biological activity.

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the properties of thiosemicarbazide and its complexes. nih.govakademisains.gov.mylew.ro DFT calculations, particularly with hybrid functionals like B3LYP, provide a good balance between accuracy and computational cost for predicting a wide range of molecular properties. nih.gov

Applications of DFT in the study of this compound include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Vibrational Frequency Calculation: Predicting IR and Raman spectra to aid in the interpretation of experimental data. nih.gov

Electronic Structure Analysis: Calculating HOMO and LUMO energies to understand reactivity and electronic transitions.

Reaction Mechanism Studies: Investigating the pathways and energetics of chemical reactions involving the molecule.

The insights gained from DFT studies are invaluable for understanding the fundamental chemistry of this compound and for designing new derivatives with tailored properties for various applications.

Emerging Applications and Future Research Directions

Analytical Chemistry Applications

The strong metal-binding capability of 4-(2-Pyridyl)thiosemicarbazide is being harnessed for various applications in analytical chemistry, particularly for the detection and separation of metal ions from complex matrices.

Direct determination of trace heavy metal ions by methods like flame atomic absorption spectrometry (FAAS) is often hindered by low concentrations and matrix interferences. To overcome these limitations, a preconcentration step is essential. Functionalized materials incorporating chelating agents are highly effective for this purpose.

While research on this compound itself is nascent, its derivatives have proven effective. For instance, a study demonstrated the successful preconcentration of several metal ions using a polymeric resin functionalized with 2-acetylpyridine-4-phenyl-3-thiosemicarbazone, a closely related derivative. The resin was synthesized by incorporating the ligand onto an Amberlite XAD-2 resin via an azo spacer. This functionalized resin showed high affinity for Pb(II), Zn(II), Co(II), Ni(II), Cu(II), and Cd(II) ions, allowing for their effective removal from a solution and subsequent elution for analysis. The recoveries for the studied metal ions were greater than or equal to 95.1%.

Another innovative approach involves the use of covalent organic frameworks (COFs). A thiosemicarbazide-linked COF, named TpTc, was prepared and demonstrated significant potential for capturing metal ions from aqueous solutions. researchgate.net The inherent porosity and high density of chelating sites within the COF structure led to high adsorption capacities for various metal ions, as detailed in the table below.

Table 1: Performance of Thiosemicarbazide-Based Materials in Metal Ion Adsorption
MaterialTarget Metal IonMaximum Adsorption Capacity (mg/g)pH
Thiosemicarbazide-linked Covalent Organic Framework (TpTc) researchgate.netCu(II)73.50Natural
Pb(II)56.53Natural
Cd(II)94.13Natural

These examples underscore the potential of immobilizing this compound onto solid supports to create robust systems for the selective separation and preconcentration of target metal ions from environmental and industrial samples.

The development of chemical sensors for detecting specific metal ions is crucial for environmental monitoring and biological research. rsc.org Sensors based on small organic molecules are advantageous due to their potential for high sensitivity, selectivity, and low cost. rsc.org The operational principle of such sensors often relies on a change in optical properties, such as color (colorimetric) or fluorescence, upon binding with a target ion. rsc.orgrsc.org

The structure of this compound is well-suited for creating such sensors. The pyridine (B92270) nitrogen and the thiosemicarbazide (B42300) group can act as a binding unit for metal ions. This chelation can alter the electronic structure of the molecule, leading to a detectable signal. Potential mechanisms include:

Colorimetric Sensing : The formation of metal complexes with this compound can produce distinct colors, allowing for the visual or spectrophotometric detection of the metal ion.

Fluorescent Sensing : If the molecule is modified with a fluorophore, metal binding can cause either fluorescence quenching or enhancement. nih.gov This "turn-off" or "turn-on" response can provide a highly sensitive detection method. For example, a fluorescent probe based on a 1-(2-pyridyl)-4-styrylpyrazole derivative demonstrated high selectivity for Hg2+ through a fluorescence quenching mechanism. nih.gov

The interaction of the pyridyl and thiosemicarbazide moieties with metal ions provides a strong basis for designing selective chemosensors for various environmentally and biologically important metal ions.

Catalytic Applications in Organic Transformations (e.g., Suzuki-Miyaura Cross-Coupling Reactions)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryls. mdpi.comnih.gov The reaction is typically catalyzed by palladium complexes, and the choice of ligand is critical to the catalyst's stability and activity. nih.govmdpi.com

In recent years, thiosemicarbazone complexes of palladium(II) have emerged as highly effective, phosphine-free catalysts for Suzuki-Miyaura reactions. mdpi.comresearchgate.net These ligands stabilize the palladium center and facilitate the catalytic cycle. A palladium(II) complex bearing a pyridoxal (B1214274) thiosemicarbazone ligand has been successfully used as a catalyst for the coupling of various aryl halides under optimized conditions. researchgate.net The thiosemicarbazone ligand coordinates to the palladium ion, creating an air- and moisture-stable complex that efficiently catalyzes the reaction.

Table 2: Example of Suzuki-Miyaura Coupling Catalyzed by a Palladium-Thiosemicarbazone Complex mdpi.com
Aryl HalideBoronic AcidCatalyst Loading (mol%)SolventBaseYield (%)
p-BromoacetophenonePhenylboronic acid0.001PEGNaOH100
p-IodoacetophenonePhenylboronic acid0.1DMFK₂CO₃Excellent Conversion
ChloroquinolinePhenylboronic acid0.125EtOH-H₂OK₂CO₃Good Conversion

Given that this compound can readily form stable complexes with palladium and other transition metals, it represents a promising candidate for a new class of ligands in catalysis. Its derivatives can be tailored to fine-tune the electronic and steric properties of the resulting catalyst, potentially leading to improved activity and selectivity in Suzuki-Miyaura and other cross-coupling reactions.

Development of Advanced Functional Materials Utilizing this compound Derivatives

The ability of this compound and its derivatives to act as multitopic ligands opens avenues for the construction of advanced functional materials, such as coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org These materials are built by linking metal ions or clusters with organic molecules, creating extended, often porous, structures with unique properties.

The pyridyl group is a common building block in MOF chemistry due to its ability to coordinate strongly with metal centers. rsc.org For example, an ionic MOF assembled from 4′-pyridyl-2,2′:6′,2′′-terpyridine and an iron(II) salt created a porous material with nanoscale channels capable of catalysis. rsc.org Similarly, the thiosemicarbazide moiety can coordinate with metals through its sulfur and nitrogen atoms, offering additional linkage points. The combination of these two groups in one molecule makes this compound a highly attractive linker for creating novel frameworks.

Furthermore, metal complexes of thiosemicarbazone derivatives have been shown to possess interesting magnetic and optical properties. nih.gov Copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone, for example, have exhibited antiferromagnetic coupling between metal centers. nih.gov By carefully selecting the metal ion and modifying the ligand structure, it is possible to design materials with tailored magnetic behaviors or specific optical responses, such as thermochromism (color change with temperature). nih.gov

Identification of Future Research Avenues and Untapped Potentials

The exploration of this compound and its derivatives is still in its early stages, with significant untapped potential. Future research could be directed toward several key areas:

Systematic Design of Chemosensors : Research should move from the theoretical potential to the practical synthesis and evaluation of colorimetric and fluorescent sensors based directly on the this compound scaffold. This includes testing their selectivity, sensitivity, and response time for a range of target metal ions.

Broadening Catalytic Applications : The development and screening of palladium, nickel, and copper complexes of this compound as catalysts should be pursued. Their efficiency in Suzuki-Miyaura reactions and other important organic transformations, such as Heck and Sonogashira couplings, could be systematically investigated and compared to existing catalytic systems.

Construction of Novel MOFs and Coordination Polymers : A focused effort on using this compound as a primary building block for MOFs and coordination polymers is warranted. The resulting materials should be characterized for properties such as porosity, gas adsorption, and potential applications in gas separation, storage, or heterogeneous catalysis.

Exploration of Advanced Optical and Magnetic Materials : The synthesis of a series of transition metal and lanthanide complexes should be undertaken to investigate their photoluminescent, thermochromic, and magnetic properties. This could lead to the development of new materials for molecular switches, displays, or data storage.

By systematically exploring these avenues, the full potential of this compound as a versatile molecular tool can be realized, paving the way for innovations across multiple scientific disciplines.

Q & A

Q. What spectroscopic methods are most effective for confirming the structure of 4-(2-Pyridyl)thiosemicarbazide and its derivatives?

The structural confirmation of this compound derivatives relies on a combination of FT-IR , ¹H/¹³C NMR , and elemental analysis . FT-IR identifies functional groups like C=S (thione, ~1250–1050 cm⁻¹) and N–H stretches (~3300 cm⁻¹). NMR spectra confirm proton environments, such as pyridyl protons (δ 7.5–8.5 ppm) and thiosemicarbazide NH signals (δ 9–11 ppm). X-ray crystallography provides definitive proof of tautomeric forms and intermolecular interactions (e.g., hydrogen bonding) in the solid state .

Q. How can researchers confirm the stoichiometry of metal complexes derived from this compound?

Elemental analysis (C, H, N, S, and metal content) is critical for determining stoichiometry. For example, complexes with Mn²⁺, Fe³⁺, or Cu²⁺ often adopt a 1:2 (metal:ligand) ratio, confirmed by matching experimental and theoretical elemental percentages. Diffuse reflectance spectroscopy and thermogravimetry (TGA) further validate metal coordination and hydration states .

Q. What experimental protocols are recommended for synthesizing this compound metal complexes?

A standard protocol involves refluxing the ligand with metal salts (e.g., MnCl₂·4H₂O or Ni(NO₃)₂·6H₂O) in ethanol/water under inert atmosphere. Stoichiometric ratios (e.g., 1:1 or 1:2) are optimized based on pH and temperature. Precipitation and recrystallization yield pure complexes, characterized via melting point analysis and spectral techniques .

Q. How are antimicrobial activities of thiosemicarbazide derivatives evaluated in vitro?

The disc diffusion method is widely used. Compounds are tested against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans). Zones of inhibition (ZOI) ≥6 mm indicate activity, with ciprofloxacin and fluconazole as positive controls. Minimum inhibitory concentration (MIC) assays further quantify potency .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound derivatives be analyzed experimentally and computationally?

X-ray crystallography reveals the dominant tautomeric form (e.g., carbonyl-thione vs. enol-thiol) in the solid state. Theoretical studies (DFT, molecular electrostatic potential maps) predict tautomer stability in solution. For example, the 01 tautomer (carbonyl-thione) is most stable in derivatives due to intramolecular hydrogen bonding .

Q. What strategies mitigate side reactions during thiosemicarbazide synthesis (e.g., di-thiosemicarbazide formation)?

Using t-Boc-protected hydrazine prevents over-reaction with isothiocyanates. After deprotection with HCl, pure thiosemicarbazides are obtained. Reaction monitoring via TLC and optimizing stoichiometry (hydrazine:isothiocyanate = 1:1) minimizes byproducts .

Q. How do researchers correlate structural features of this compound derivatives with biological activity (e.g., DPP-4 inhibition)?

Structure-activity relationship (SAR) studies focus on substituents at the pyridyl and thiosemicarbazide moieties. For instance, bromine substitution enhances DPP-4 inhibition (IC₅₀ = 1.266 nM) by promoting π-π interactions with Arg358/Tyr666 residues. Molecular docking and MD simulations validate binding modes .

Q. What advanced techniques resolve contradictions in metal-ligand coordination geometry for thiosemicarbazide complexes?

Single-crystal XRD unambiguously determines geometry (e.g., octahedral vs. square planar). EPR spectroscopy distinguishes Cu²⁺ complexes’ distortion parameters, while magnetic susceptibility measurements confirm high-spin vs. low-spin states in Fe³⁺ systems .

Q. How can computational methods predict the bioactivity of novel thiosemicarbazide derivatives?

QSAR models using descriptors like HOMO-LUMO gaps and logP values predict antimicrobial/antidiabetic potential. Molecular dynamics (MD) simulations assess ligand-receptor stability (e.g., DPP-4 binding over 100 ns trajectories). ADMET profiling optimizes pharmacokinetic properties .

Methodological Considerations

3.1 Designing experiments to analyze corrosion inhibition by this compound derivatives
Use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media (e.g., 1 M HCl). Corrosion rates are calculated via Tafel plots, with inhibition efficiency (%) derived from charge transfer resistance (Rct) values. Surface analysis (SEM/EDS) confirms adsorption on mild steel .

3.2 Addressing discrepancies in biological activity data across studies
Standardize assay conditions (e.g., inoculum size, solvent controls). Cross-validate results using multiple strains and independent replicates. For cytotoxicity, compare IC₅₀ values across cell lines (e.g., NIH/3T3 fibroblasts) to rule out false positives .

Tables

Table 1. Key spectral data for this compound derivatives

TechniqueKey Peaks/ObservationsReference
FT-IRC=S (1050–1250 cm⁻¹), N–H (3300 cm⁻¹)
¹H NMRPyridyl H: δ 7.5–8.5 ppm; NH: δ 9–11 ppm
X-rayTautomer confirmation, H-bond distances

Table 2. Antimicrobial activity metrics for selected derivatives

CompoundZOI (mm) vs. S. aureusMIC (µg/mL) vs. C. albicansReference
Derivative A12 ± 0.532
Derivative B18 ± 1.016

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Pyridyl)thiosemicarbazide
Reactant of Route 2
Reactant of Route 2
4-(2-Pyridyl)thiosemicarbazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.